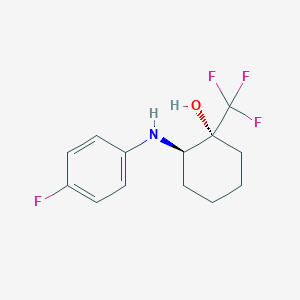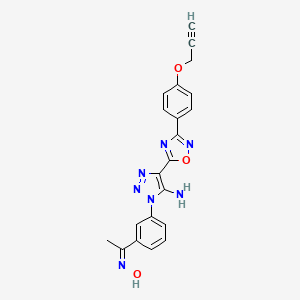
cIAP1 Ligand-Linker Conjugates 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 4 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized using advanced organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
cIAP1 Ligand-Linker Conjugates 4 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination process by recruiting E3 ubiquitin ligase.
Degradation: It is used in the design of PROTAC degraders, which target specific proteins for degradation
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
E3 ubiquitin ligase: Facilitates the ubiquitination process.
Major Products Formed
The major products formed from reactions involving this compound are ubiquitinated proteins, which are subsequently targeted for degradation .
Wissenschaftliche Forschungsanwendungen
cIAP1 Ligand-Linker Conjugates 4 has several scientific research applications, including:
Wirkmechanismus
cIAP1 Ligand-Linker Conjugates 4 exerts its effects by recruiting E3 ubiquitin ligase to target proteins, facilitating their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to cIAP1 Ligand-Linker Conjugates 4, these compounds are used in the design of PROTAC degraders.
MDM2 Ligand-Linker Conjugates: Another class of compounds used for targeted protein degradation.
Cereblon Ligand-Linker Conjugates: Utilized in the design of PROTAC degraders targeting different proteins.
Uniqueness
This compound is unique due to its specific incorporation of a cIAP ligand for the E3 ubiquitin ligase, which allows for the targeted degradation of proteins involved in various cellular processes .
Eigenschaften
Molekularformel |
C55H67N5O11 |
|---|---|
Molekulargewicht |
974.1 g/mol |
IUPAC-Name |
2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C55H67N5O11/c1-37(59(2)55(67)71-35-45-43-25-14-12-23-41(43)42-24-13-15-26-44(42)45)51(63)57-49(40-21-10-5-11-22-40)54(66)60-29-16-27-46(60)52(64)58-50(48(38-17-6-3-7-18-38)39-19-8-4-9-20-39)53(65)56-28-30-68-31-32-69-33-34-70-36-47(61)62/h3-4,6-9,12-15,17-20,23-26,37,40,45-46,48-50H,5,10-11,16,21-22,27-36H2,1-2H3,(H,56,65)(H,57,63)(H,58,64)(H,61,62)/t37-,46-,49-,50-/m0/s1 |
InChI-Schlüssel |
XUBCVTIJEMTJIG-GXLLLHHCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Kanonische SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)




![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)




